molecular formula C23H23N3O5 B10986034 1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide

1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B10986034
M. Wt: 421.4 g/mol
InChI Key: ORAVDILIPALFSR-UHFFFAOYSA-N
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Description

1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a unique structure that includes a piperidine ring, a methoxybenzyl group, and an isoindole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while reduction could produce various piperidine-based compounds .

Mechanism of Action

The mechanism of action of 1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and piperidine-based molecules, such as:

Uniqueness

What sets 1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide apart is its unique combination of functional groups and structural features.

Biological Activity

The compound 1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide represents a novel class of chemical entities with potential therapeutic applications. Its structural features suggest possible interactions with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 341.36 g/mol
  • Key Functional Groups :
    • Dioxo isoindole moiety
    • Piperidine ring
    • Carbonyl and amide functionalities

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : The presence of the piperidine moiety is linked to enzyme inhibition, particularly in pathways related to cancer and inflammation.
  • Antiviral Properties : Compounds structurally analogous to this one have shown efficacy against viral infections, suggesting potential antiviral applications.

Anticancer Activity

Several studies have demonstrated the anticancer potential of similar compounds. For instance:

  • Case Study : A derivative with structural similarities exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity (IC₅₀ = 2.14 ± 0.003 µM) .
CompoundTargetIC₅₀ (µM)
Similar Compound ACancer Cell Line 12.14 ± 0.003
Similar Compound BCancer Cell Line 20.63 ± 0.001

Antiviral Activity

Research has indicated that compounds containing the isoindole structure may possess antiviral properties:

  • Mechanism : The compound may inhibit viral replication by interfering with viral enzymes or host cell pathways critical for viral life cycles.

Neuroprotective Effects

Preliminary studies on related compounds suggest potential neuroprotective effects:

  • Findings : Some derivatives have been shown to enhance neuronal survival and reduce apoptosis in neurotoxic models.

Pharmacological Studies

The pharmacological profile of this compound has been evaluated through various assays:

  • Enzyme Inhibition Assays : The compound's ability to inhibit key enzymes involved in cancer metabolism has been assessed.
  • Cell Viability Assays : In vitro studies on cancer cell lines demonstrated dose-dependent cytotoxicity.
  • Animal Models : In vivo studies are necessary to confirm the therapeutic efficacy and safety profile.

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

1-[2-[(4-methoxyphenyl)methyl]-1,3-dioxoisoindole-5-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H23N3O5/c1-31-17-5-2-14(3-6-17)13-26-22(29)18-7-4-16(12-19(18)23(26)30)21(28)25-10-8-15(9-11-25)20(24)27/h2-7,12,15H,8-11,13H2,1H3,(H2,24,27)

InChI Key

ORAVDILIPALFSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCC(CC4)C(=O)N

Origin of Product

United States

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